molecular formula C7H6BrClO2 B6156871 2-bromo-4-chloro-6-methoxyphenol CAS No. 1430807-43-4

2-bromo-4-chloro-6-methoxyphenol

Cat. No.: B6156871
CAS No.: 1430807-43-4
M. Wt: 237.48 g/mol
InChI Key: GPQQAEVNTJVZBR-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenolic Compounds

Phenolic compounds, in general, are defined by a hydroxyl (-OH) group directly attached to an aromatic ring. britannica.comnumberanalytics.com This arrangement confers acidic properties, making them more acidic than alcohols. britannica.com The reactivity of the aromatic ring is also influenced by the hydroxyl group, which is an activating, ortho-para directing group in electrophilic aromatic substitution reactions.

Substituted phenols, which bear additional functional groups on the aromatic ring, exhibit a wide range of chemical and biological activities. wisdomlib.orgyoutube.com These activities are dictated by the nature and position of the substituents. For example, the presence of electron-withdrawing groups can increase the acidity of the phenolic proton, while bulky groups can introduce steric hindrance, influencing reaction pathways.

Overview of the Chemical Compound's Structural Framework

The chemical structure of 2-bromo-4-chloro-6-methoxyphenol is a prime example of a polysubstituted phenol (B47542). Its benzene (B151609) ring is adorned with a hydroxyl group, a methoxy (B1213986) group, a bromine atom, and a chlorine atom. This specific arrangement of substituents creates a unique electronic and steric environment around the molecule, dictating its reactivity and potential applications.

The IUPAC name for this compound is this compound. Its chemical formula is C7H6BrClO2, and it has a monoisotopic mass of 235.92397 Da. uni.lu

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H6BrClO2
Monoisotopic Mass235.92397 Da uni.lu
XlogP (predicted)2.9 uni.lu
InChIInChI=1S/C7H6BrClO2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,10H,1H3 uni.lu
InChIKeyGPQQAEVNTJVZBR-UHFFFAOYSA-N uni.lu
SMILESCOC1=C(C(=CC(=C1)Cl)Br)O uni.lu

Research Rationale and Academic Importance

The academic and research importance of this compound stems from its potential as a versatile intermediate in organic synthesis. The presence of multiple, distinct functional groups allows for a variety of chemical transformations. The hydroxyl and methoxy groups can be modified, and the halogen atoms can participate in coupling reactions, providing a scaffold for the construction of more complex molecules.

In medicinal chemistry, the halogen atoms are of particular interest. Halogenation is a common strategy employed to enhance the pharmacological properties of drug candidates. nih.govnih.gov The introduction of bromine and chlorine can influence a molecule's binding affinity to biological targets and its metabolic profile. mdpi.com Research into compounds like this compound could pave the way for the development of new pharmaceuticals with improved efficacy and selectivity. mdpi.com

Furthermore, the study of such polysubstituted phenols contributes to a deeper understanding of structure-activity relationships. By systematically modifying the substituents on the phenolic ring and evaluating the resulting changes in chemical and biological properties, researchers can gain valuable insights into the fundamental principles that govern molecular interactions. This knowledge is crucial for the rational design of new molecules with desired functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1430807-43-4

Molecular Formula

C7H6BrClO2

Molecular Weight

237.48 g/mol

IUPAC Name

2-bromo-4-chloro-6-methoxyphenol

InChI

InChI=1S/C7H6BrClO2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,10H,1H3

InChI Key

GPQQAEVNTJVZBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Br)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Chloro 6 Methoxyphenol and Its Precursors

Strategies for Regioselective Bromination and Chlorination of Phenolic Substrates

Achieving the desired 2-bromo-4-chloro substitution pattern on a 6-methoxyphenol core, or assembling the molecule from a halogenated precursor, is a central challenge. Both direct halogenation and directed metalation strategies offer viable, albeit distinct, approaches to this challenge.

Direct halogenation of phenolic compounds is a common method for introducing bromine and chlorine atoms. The hydroxyl group of a phenol (B47542) is a strong activating group, directing electrophiles to the ortho and para positions. This inherent reactivity must be carefully controlled to achieve selective mono- or di-halogenation and to avoid the formation of unwanted isomers or over-halogenated products like 2,4,6-tribromophenol, which can form when phenol reacts with bromine water stackexchange.com.

A plausible direct halogenation route involves a sequential process starting with a substituted phenol. For instance, a patented method describes the synthesis of 2-bromo-4-chloro substituted phenols by first chlorinating a phenol derivative and then brominating the resulting intermediate google.com.

Chlorination: A substituted phenol is reacted with chlorine gas in a suitable solvent, such as benzotrifluoride, to regioselectively install a chlorine atom at the para-position (position 4) relative to the hydroxyl group. The reaction temperature is controlled to prevent side reactions google.com.

Bromination: The isolated 4-chloro substituted phenol is then subjected to bromination. This step is typically carried out in a solvent like acetic acid with a brominating agent to introduce a bromine atom at one of the ortho-positions (position 2) google.com.

The regioselectivity of the second step (bromination) is guided by the existing substituents. The powerful ortho, para-directing hydroxyl group directs the incoming bromine electrophile to the available ortho positions (2 and 6).

Interactive Table: Direct Halogenation Conditions for Substituted Phenols

StepPrecursorReagent(s)SolventKey ConditionsProductReported Yield
ChlorinationSubstituted Phenol (e.g., Salicylaldehyde)Chlorine Gas (1-1.5 equiv.)BenzotrifluorideTemperature maintained below 60°C, followed by cooling to 5°C to precipitate product.4-Chloro Substituted Phenol>99% Purity
Bromination4-Chloro Substituted PhenolBrominating Agent (1-5 equiv.), Salt of strong base/weak acidAcetic AcidReaction mixture stirred, then product precipitated with water.2-Bromo-4-chloro Substituted Phenol91.5%

Data adapted from a patented method for producing 2-bromo-4-chloro substituted phenols google.com.

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to direct electrophilic substitution. wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to a strong organolithium base (e.g., n-butyllithium) and directs the deprotonation of the nearest ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile, such as a halogen source, to install a substituent with high precision. thieme-connect.com

Both the methoxy (B1213986) group and a protected hydroxyl group (like an O-carbamate) are effective DMGs. wikipedia.orgnih.gov The aryl O-carbamate is considered one of the most powerful DMGs available. nih.gov

A hypothetical DoM strategy for synthesizing a precursor to 2-bromo-4-chloro-6-methoxyphenol could proceed as follows:

Protection: Start with 4-chlorophenol and protect the hydroxyl group as a potent DMG, such as an N,N-diethyl carbamate (B1207046).

Directed ortho-Metalation: Treat the protected phenol with a strong base like sec-butyllithium in the presence of TMEDA at low temperatures (-78 °C). The carbamate group directs the lithiation specifically to the C-2 position. thieme-connect.com

Electrophilic Quench: Introduce an electrophilic bromine source (e.g., 1,2-dibromoethane or CBr4) to react with the aryllithium intermediate, installing the bromine atom at C-2.

Deprotection & Methylation: Remove the carbamate protecting group to reveal the hydroxyl function, followed by methylation to install the methoxy group, yielding the final product framework.

Interactive Table: Plausible Directed Ortho-Metalation (DoM) Pathway

StepSubstrateReagentsIntermediate/ProductPurpose
1. Protection4-ChlorophenolDiethylcarbamoyl chloride, Base4-Chlorophenyl diethylcarbamateInstall a powerful Directed Metalation Group (DMG). nih.gov
2. Lithiation (DoM)4-Chlorophenyl diethylcarbamates-BuLi, TMEDA, THF, -78°C2-Lithio-4-chlorophenyl diethylcarbamateRegioselective deprotonation ortho to the DMG. organic-chemistry.orgthieme-connect.com
3. Bromination2-Lithio-4-chlorophenyl diethylcarbamateElectrophilic bromine source (e.g., Br2, CBr4)2-Bromo-4-chlorophenyl diethylcarbamateIntroduction of bromine at the activated C-2 position.
4. Deprotection2-Bromo-4-chlorophenyl diethylcarbamateStrong acid or base hydrolysis2-Bromo-4-chlorophenol (B154644)Removal of the DMG to reveal the phenol.

Functional Group Interconversions Leading to the Methoxy Moiety

The introduction of the methoxy (-OCH3) group is a critical functional group interconversion, typically achieved by the methylation of a precursor phenol's hydroxyl group. wikipedia.org This reaction, a variation of the Williamson ether synthesis, involves deprotonating the phenol with a base to form a more nucleophilic phenoxide ion, which then attacks a methylating agent.

Common reagents for this transformation include:

Methylating Agents: Dimethyl sulfate (DMS) or methyl iodide (MeI).

Bases: A variety of bases can be used, such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).

Solvents: Aprotic polar solvents like acetone, DMF, or acetonitrile are frequently employed.

This methylation step can be strategically placed at different points in the synthesis. For example, 4-chlorophenol could be methylated first to produce 4-chloroanisole, which would then undergo bromination. However, the methoxy group is also a strong ortho, para-director, which could complicate the regioselectivity of subsequent halogenation steps. Alternatively, the fully halogenated 2-bromo-4-chlorophenol can be methylated in a final step to yield this compound.

Optimization of Reaction Pathways and Yields

The optimization of any synthetic route involves maximizing the chemical yield while minimizing reaction times, energy consumption, and the formation of byproducts. For the direct halogenation pathway, key variables include the choice of solvent, the stoichiometry of the halogenating agent, and temperature control. For example, using a non-polar solvent like carbon disulfide (CS2) for the bromination of phenol tends to favor mono-substitution, producing a mixture of o- and p-bromophenol, whereas polar solvents like water can lead to exhaustive bromination stackexchange.com.

In the patented method for 2-bromo-4-chloro substituted phenols, high purity (>99%) of the intermediate 4-chloro product is achieved by controlling the reaction temperature and isolating the product via precipitation google.com. The subsequent bromination step proceeds in high yield (91.5%), indicating an efficient and well-optimized process for this class of compounds google.com.

For DoM pathways, optimization focuses on the choice of base, solvent, temperature, and electrophile. The stability of the ortho-lithiated intermediate is crucial; these reactions are almost always run at cryogenic temperatures (-78 °C) to prevent decomposition or rearrangement uwindsor.ca.

Comparison of Synthetic Efficiency and Green Chemistry Considerations

Directed Ortho-Metalation: DoM provides exceptional regiochemical control, often leading to a single, desired isomer and simplifying purification. This can result in a higher effective yield of the target molecule. The drawbacks include the need for multiple steps (protection/deprotection), the use of expensive and hazardous organolithium reagents, the requirement for strictly anhydrous conditions, and cryogenic temperatures, which are energy-intensive.

From a green chemistry perspective, modern halogenation methods aim to replace hazardous reagents and minimize waste. rsc.org Strategies include:

Catalytic Systems: Copper-catalyzed halogenation using lithium halides (LiCl, LiBr) with molecular oxygen as the terminal oxidant offers a greener path for the chlorination and bromination of arenes. nih.govrsc.org

Oxidative Halogenation: Using clean oxidants like hydrogen peroxide in the presence of a halide source (e.g., HBr) can generate the electrophilic halogen in situ, with water as the only byproduct. rsc.org A patent for a related compound, 2-bromo-4-fluoro-6-methylphenol, utilizes hydrogen peroxide in the bromination step, reducing the amount of elemental bromine required google.com.

Electrochemical Methods: Electrochemical halogenation provides a sustainable route by generating the halogenating species at an electrode, reducing the need for chemical reagents and allowing for precise control of the reaction globalscientificjournal.com.

Interactive Table: Comparison of Synthetic Approaches

MetricDirect Electrophilic HalogenationDirected Ortho-Metalation (DoM)Green Chemistry Approaches
RegioselectivityModerate to low; dependent on substrate and conditions. stackexchange.comVery high; dictated by the DMG. organic-chemistry.orgVariable; can be high with appropriate catalyst/reagent choice. nih.gov
Number of StepsFewer (typically 1-2 steps).More (often includes protection/deprotection).Generally fewer steps.
Reagent HazardsHigh (uses elemental Cl2/Br2). google.comHigh (pyrophoric organolithiums). uwindsor.caLower (avoids elemental halogens, uses H2O2 or O2). rsc.org
ConditionsVariable, often near room temperature.Cryogenic temperatures (-78°C), inert atmosphere. uwindsor.caOften mild conditions.
Atom EconomyModerate; can generate salt waste.Low; protecting groups and stoichiometric base generate significant waste.Potentially high (e.g., H2O as a byproduct). rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Chloro 6 Methoxyphenol

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. Studies on derivatives of 2-bromo-4-chloro-6-methoxyphenol, such as Schiff base compounds formed from 3-bromo-5-chlorosalicylaldehyde, offer insights into the structural characteristics that this compound itself might exhibit. nih.govresearchgate.netnih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Table 1: Selected Bond Distances and Angles for a Derivative of this compound

Parameter Value
C1=N1 Bond Distance (Å) 1.279 (4)
Dihedral Angle (°) 4.57 (11)

Data for 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol researchgate.net

Elucidation of Intermolecular Interactions in the Crystal Lattice (e.g., C—H⋯O, Br⋯Cl, Cl⋯Cl, π-π stacking)

Intermolecular interactions are crucial in determining the packing of molecules in a crystal. In the crystal structure of 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, molecules are linked by intermolecular C—H⋯O hydrogen bonds, forming zigzag chains. researchgate.net Furthermore, significant halogen-halogen interactions are observed, including Br⋯Cl and Cl⋯Cl contacts with distances of 3.5289 (11) Å and 3.5042 (12) Å, respectively. researchgate.net These interactions play a vital role in stabilizing the crystal lattice. An intramolecular O-H⋯N hydrogen bond is also present, which stabilizes the molecular conformation. nih.govresearchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and vibrational modes within a molecule.

Correlation of Vibrational Frequencies with Molecular Structure

The vibrational spectra of halogenated phenols are complex, with characteristic bands corresponding to O-H, C-H, C-O, C-C, C-Br, and C-Cl stretching and bending vibrations. For instance, in a study of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, the FT-IR spectrum clearly showed the presence of an O-H group, confirming its existence in the enol form in the solid state. researchgate.net The C=N stretching vibration was observed at a lower frequency (1618 cm⁻¹) due to strong intramolecular hydrogen bonding. researchgate.net The C-O stretching vibration was found at 1255 cm⁻¹. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed vibrational frequencies to specific molecular motions. researchgate.net

Manifestations of Hydrogen Bonding in Vibrational Spectra

Hydrogen bonding significantly influences vibrational frequencies. The presence of a strong intramolecular O-H⋯N hydrogen bond in related Schiff base derivatives leads to a shift in the O-H stretching frequency to lower wavenumbers in the IR spectrum. researchgate.net This is a common spectroscopic indicator of such interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The electronic spectra of compounds similar to this compound are influenced by the solvent polarity. researchgate.net Studies on related Schiff bases have shown that the UV-Vis absorption spectra can be used to investigate prototropic tautomerism in different solvents. researchgate.net The analysis of the electronic spectrum, often aided by theoretical calculations, helps in understanding the electronic structure and properties of the molecule.

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of an organic molecule, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provides critical insights into its chromophoric system. The chromophore in this compound is the substituted benzene (B151609) ring, where the phenolic hydroxyl group, methoxy (B1213986) group, bromine atom, and chlorine atom all act as auxochromes, modifying the absorption characteristics of the parent phenol (B47542) chromophore.

The UV-Vis spectrum of a phenolic compound typically exhibits two primary absorption bands originating from π → π* transitions within the benzene ring. For phenol in a neutral solvent, these bands appear around 210 nm (the primary E2-band) and 270 nm (the secondary B-band). The introduction of substituents can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

In the case of this compound, the presence of the -OH, -OCH3, -Br, and -Cl groups, all of which possess non-bonding electrons, leads to significant electronic interactions with the aromatic π-system. The lone pairs on the oxygen, bromine, and chlorine atoms can be delocalized into the ring, thereby extending the conjugation and lowering the energy gap for the π → π* transitions. This results in a predicted bathochromic shift for both the E2 and B bands compared to unsubstituted phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular skeleton, the nature and connectivity of functional groups, and the stereochemistry of the compound.

Proton NMR (¹H NMR) for Chemical Shift Analysis and Proton Environment

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons in the molecule: the aromatic protons, the phenolic hydroxyl proton, and the methoxy protons.

The methoxy group (-OCH₃) protons are anticipated to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. This is due to the deshielding effect of the adjacent oxygen atom. The phenolic hydroxyl (-OH) proton signal is also a singlet, but its chemical shift can be highly variable (typically δ 4-8 ppm) and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

The aromatic region of the spectrum is expected to show two distinct signals for the two protons on the benzene ring. These protons are in different chemical environments due to the unsymmetrical substitution pattern. The proton at the C5 position is adjacent to a chlorine atom, while the proton at the C3 position is flanked by the methoxy and bromo substituents. Based on the analysis of similar compounds like 2-bromo-4-chlorophenol (B154644), the aromatic protons are expected to resonate in the region of δ 6.8-7.5 ppm. chemicalbook.com The specific chemical shifts will be influenced by the combined electronic effects (both inductive and resonance) of all the substituents. The coupling between these two non-equivalent aromatic protons, which are meta to each other, would likely result in a doublet for each signal with a small coupling constant (J-coupling), typically in the range of 2-3 Hz.

A predicted ¹H NMR data table for this compound is presented below, based on the analysis of related structures. chemicalbook.comrsc.org

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (C3-H)6.9 - 7.2Doublet~2-3
Aromatic-H (C5-H)7.2 - 7.5Doublet~2-3
Methoxy (-OCH₃)3.8 - 4.0Singlet-
Phenolic (-OH)4.0 - 8.0Singlet (broad)-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group.

The chemical shifts of the aromatic carbons are influenced by the nature of the attached substituents. The carbons bearing the electron-withdrawing halogen atoms (C2 and C4) and the oxygen-linked carbons (C1 and C6) will have their resonances shifted to different extents. The carbon attached to the hydroxyl group (C1) and the methoxy group (C6) are expected to be significantly deshielded and appear at lower field (higher ppm values). Conversely, the carbons bearing the bromine (C2) and chlorine (C4) will also be deshielded, with their exact chemical shifts depending on the complex interplay of inductive and resonance effects. The two carbons bearing hydrogen atoms (C3 and C5) will appear at higher field (lower ppm values) compared to the substituted carbons. The methoxy carbon will appear as a single peak in the upfield region of the spectrum, typically around δ 55-60 ppm.

Based on data from analogous compounds such as 2-bromo-4-methoxyphenol (B98834) and other substituted phenols, a predicted ¹³C NMR data table is provided below. nih.govrsc.org

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-OH)145 - 150
C2 (-Br)110 - 115
C3 (-H)115 - 120
C4 (-Cl)120 - 125
C5 (-H)125 - 130
C6 (-OCH₃)148 - 153
Methoxy (-OCH₃)55 - 60

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide foundational structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity of atoms within the molecule. For a compound like this compound, several 2D NMR experiments would be instrumental.

Correlation Spectroscopy (COSY) would reveal the coupling relationships between protons. In this case, a cross-peak between the two aromatic proton signals would definitively confirm their meta-relationship.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the signals for C3-H3 and C5-H5.

While specific 2D NMR data for this compound is not available in the searched literature, the application of these standard techniques is a routine and essential step in the structural verification of novel or complex organic molecules.

Theoretical and Computational Investigations of 2 Bromo 4 Chloro 6 Methoxyphenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. For derivatives of 2-bromo-4-chloro-6-methoxyphenol, these methods have been employed to predict and analyze various molecular characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, such as the Schiff base compound (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize the molecular geometry. dergipark.org.trscispace.com These calculations help in understanding the spatial orientation of the various functional groups.

Calculation of Vibrational Frequencies and Simulation of Spectroscopic Data

Computational methods are instrumental in predicting vibrational frequencies, which can then be compared with experimental spectroscopic data (e.g., FTIR and FT-Raman spectra) to validate the computational model and assign spectral bands to specific molecular vibrations. For analogous compounds like 2-bromo-6-chloro-4-fluoroaniline, vibrational wavenumbers have been computed using both HF and B3LYP methods with the 6-31+G(d,p) basis set. researchgate.net This dual-method approach allows for a comprehensive analysis of the vibrational modes. The calculated frequencies are often scaled to better match experimental values. researchgate.net

Electronic Structure Analysis (Molecular Orbitals: HOMO, LUMO, and Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. researchgate.net The energy gap between HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability.

For derivatives of this compound, DFT calculations have been used to determine the HOMO and LUMO energies. scispace.com This analysis reveals that the presence of various substituents, such as amino and halogen groups, can lead to a redistribution of electron density. researchgate.net The resulting charge transfer within the molecule is significant for its potential bioactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Derivative of this compound

Parameter Energy (eV)
HOMO -
LUMO -
Energy Gap (ΔE) -

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, with different colors indicating regions of varying electrostatic potential.

For a derivative of this compound, MEP analysis has been performed. scispace.com In related halogenated compounds, the MEP map helps to identify the regions of positive (electron-deficient) and negative (electron-rich) potential. researchgate.net Typically, red areas indicate regions of strong repulsion (negative potential), while blue areas signify regions of strong attraction (positive potential). researchgate.net This information is vital for understanding how the molecule will interact with other chemical species.

Investigation of Non-Covalent Interactions

Non-covalent interactions, although weaker than covalent bonds, play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state.

Computational Studies of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding is a particularly important type of non-covalent interaction. In derivatives of this compound, both intramolecular and intermolecular hydrogen bonds have been identified and studied.

For instance, in (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, an intramolecular O-H···N hydrogen bond is observed. dergipark.org.trscispace.com Similarly, 2-bromo-4-chloro-6-(cyclohexyl-imino-methyl)phenol also exhibits an intramolecular O-H···N hydrogen bond. nih.gov In 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, this intramolecular hydrogen bond helps to stabilize the molecular conformation. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol
2-bromo-4-chloro-6-(cyclohexyl-imino-methyl)phenol
2-bromo-4-chloro-6-{(E)-[4-(diethylamino)phenyl]iminomethyl}phenol
2-bromo-6-chloro-4-fluoroaniline
2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol
Carbon
Hydrogen
Oxygen
Nitrogen
Bromine

Analysis of Halogen Bonding and π-π Stacking Interactions

Theoretical and computational analyses have shed light on the intricate non-covalent interactions that govern the supramolecular assembly of halogenated phenols, including halogen bonding and π-π stacking. These interactions are crucial in determining the crystal packing and ultimately the material's properties.

Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a nucleophilic region on an adjacent molecule. In the context of bromo-chloro substituted phenols, both bromine and chlorine atoms can participate in such interactions. Studies on related halogenated compounds have demonstrated the significance of halogen-halogen interactions, such as Br…Cl and Cl…Cl contacts, in influencing the crystal structure. For instance, in a derivative of 2-bromo-4-chlorophenol (B154644), intermolecular Br…Cl and Cl…Cl interactions with distances of 3.5289 (11) Å and 3.5042 (12) Å, respectively, have been observed, falling within the typical range for such bonds. researchgate.net These interactions can be a significant driving force in the formation of specific polymorphic forms of a compound. chemrxiv.orgchemrxiv.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths. For various bromo- and chloro-substituted organic molecules, Hirshfeld surface analysis has revealed the prevalence of H…H, C…H/H…C, and Br…H/H…Br contacts as the most abundant interactions governing the crystal packing. nih.goverciyes.edu.tr In some cases, C—H…π interactions are also found to be dominant. nih.gov

The interplay between halogen bonding and π-π stacking is another critical aspect. The aromatic rings of the phenol (B47542) can engage in π-π stacking, where the electron-rich π systems of adjacent molecules align. The geometry and strength of these interactions are sensitive to the nature and position of the substituents on the aromatic ring. The presence of electron-withdrawing halogen atoms can influence the quadrupole moment of the aromatic ring, thereby modulating the π-π stacking interactions. Computational studies on similar systems have shown that the combination of halogen bonding and π-π stacking can lead to complex and anisotropic packing patterns. chemrxiv.org The distances between the centroids of interacting aromatic rings are a key parameter in characterizing π-π stacking, with typical values in the range of 3.3 to 3.8 Å. scienceopen.comnih.gov

The following interactive table summarizes the key intermolecular contacts and their percentage contributions to the Hirshfeld surface for related halogenated organic compounds, providing insight into the expected interactions for this compound.

Interaction TypePercentage Contribution (%)
H···H35.9 - 58.2
C···H/H···C12.4 - 18.9
Br···H/H···Br10.8 - 24.5
O···H/H···O8.3 - 16.9
Cl···H/H···Cl15.0
C···C1.4 - 5.5
Br···C/C···Br1.0 - 5.9

Note: The data presented is a range compiled from studies on various bromo- and chloro-substituted organic compounds and serves as an illustrative example of the expected distribution of intermolecular contacts. nih.goverciyes.edu.trscienceopen.com

Simulation of Spectroscopic Properties (e.g., UV-Vis absorption via TD-DFT)

Time-dependent density functional theory (TD-DFT) is a widely used computational method to simulate the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This approach allows for the prediction of maximum absorption wavelengths (λmax) and the corresponding electronic transitions. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* and n → π* transitions.

Theoretical studies on similar phenolic and halogenated aromatic compounds have successfully employed TD-DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), to predict their UV-Vis spectra. nih.gov The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as the solvent polarity can influence the absorption maxima. mdpi.com

The electronic transitions are fundamentally governed by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO energy gap generally corresponds to a longer absorption wavelength. nih.gov For substituted phenols, the positions of the substituents (bromo, chloro, and methoxy (B1213986) groups) on the aromatic ring significantly influence the energies of the frontier molecular orbitals and, consequently, the absorption characteristics.

Based on TD-DFT calculations performed on analogous compounds, the predicted λmax values are typically in the UV region. For instance, studies on other bromo- and chloro-substituted aromatic molecules have shown absorption maxima in the UVA, UVB, or UVC ranges. mdpi.com The calculated energy gaps for such molecules often fall in the range that confirms absorption in the UV region. mdpi.com

The following interactive table provides representative theoretical UV-Vis absorption data for a related compound, 2-bromo-6-methoxynaphthalene, calculated using TD-DFT, which can offer insights into the expected spectral properties of this compound.

Computational MethodSolventPredicted λmax (nm)HOMO-LUMO Gap (eV)
TD-DFT/B3LYP/6-311++G(d,p)DMSO~250-350~4.0-5.0

Note: The data is illustrative and based on a similar compound, 2-bromo-6-methoxynaphthalene. The actual values for this compound may vary. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry provides a powerful tool for predicting the NLO properties of novel materials, guiding synthetic efforts toward molecules with enhanced NLO activity.

The key parameters for assessing NLO properties are the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). These properties can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). For organic molecules, a large NLO response is often associated with a significant intramolecular charge transfer, which can be facilitated by the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system.

In this compound, the methoxy group (-OCH3) and the hydroxyl group (-OH) are electron-donating, while the bromine and chlorine atoms are electron-withdrawing. This substitution pattern can lead to a polarized molecule with potential for a significant NLO response.

Theoretical studies on derivatives of 2-bromo-4-chlorophenol have utilized DFT methods with functionals like CAM-B3LYP and basis sets such as 6-311+G(d,p) to calculate NLO properties. mdpi.com These studies have shown that the introduction of different aryl groups via cross-coupling reactions can modulate the NLO response. The calculated first hyperpolarizability (β) values for such compounds can be significant, indicating their potential as NLO materials. mdpi.com

The following interactive table presents representative calculated NLO properties for derivatives of a related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, which can provide an indication of the potential NLO characteristics of this compound.

Compound DerivativeLinear Polarizability (⟨α⟩) (esu)First Hyperpolarizability (βtotal) (esu)
Derivative 1~1.0 x 10-23~1.0 x 10-30
Derivative 2~1.5 x 10-23~2.5 x 10-30
Derivative 3~2.0 x 10-23~4.0 x 10-30

Note: The data is illustrative and based on derivatives of a similar compound. The actual values for this compound may vary. mdpi.comnih.gov

Tautomeric Equilibrium and Energy Landscape Studies

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For phenolic compounds, the most common form of tautomerism is the keto-enol tautomerism. In the case of this compound, the enol form (the phenol) is expected to be the most stable tautomer under normal conditions. However, the corresponding keto tautomers can exist in equilibrium, and their relative populations can be influenced by factors such as solvent and temperature.

Computational studies are instrumental in exploring the tautomeric equilibrium by calculating the relative energies of the different tautomeric forms. By mapping the potential energy surface, it is possible to identify the most stable tautomer and the energy barriers for the interconversion between tautomers. DFT calculations are well-suited for these types of investigations.

For this compound, the possible keto tautomers would involve the migration of the phenolic proton to one of the ring carbons, with the concomitant formation of a carbonyl group. The stability of these keto forms relative to the phenol will depend on the disruption of the aromaticity of the ring and the electronic effects of the substituents.

The following interactive table illustrates a hypothetical energy landscape for the tautomeric equilibrium of a substituted phenol, providing a qualitative understanding of the expected energy differences.

TautomerRelative Energy (kcal/mol)
Enol (Phenol) Form0 (Reference)
Keto Tautomer 1> 10
Keto Tautomer 2> 15

Note: This data is hypothetical and serves to illustrate the typical energy differences observed in keto-enol tautomerism of phenols. The actual values for this compound would require specific computational studies.

Reactivity and Mechanistic Pathways Involving 2 Bromo 4 Chloro 6 Methoxyphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry where an electrophile replaces a hydrogen atom on the ring. fiveable.me The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present. openstax.org

The position of further substitution on the 2-bromo-4-chloro-6-methoxyphenol ring is determined by the cumulative directing effects of its four substituents. These effects are categorized based on how they influence the reaction rate (activating or deactivating) and where they direct the incoming electrophile (ortho, para, or meta). masterorganicchemistry.comscience.gov

Hydroxyl (-OH) and Methoxy (B1213986) (-OCH₃) Groups: Both the hydroxyl and methoxy groups are powerful activating substituents. unizin.orgvanderbilt.edu They donate electron density to the aromatic ring through a strong resonance effect (+R), which significantly outweighs their inductive electron-withdrawing effect (-I). This increased electron density makes the ring much more reactive towards electrophiles than benzene (B151609) itself. fiveable.me They are both ortho- and para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring. unizin.orglibretexts.org

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R). openstax.org Despite being deactivators, they are ortho- and para-directors. This is because the resonance stabilization they provide to the carbocation intermediate (the sigma complex) is most effective when the attack occurs at the ortho and para positions. openstax.orgyoutube.com

For this compound, the two available positions for substitution are C3 and C5. The directing effects can be summarized as follows:

The hydroxyl group at C1 directs ortho (to C2, already substituted, and C6, substituted) and para (to C4, substituted).

The methoxy group at C6 directs ortho (to C1, substituted, and C5) and para (to C3).

The bromo group at C2 directs ortho (to C1 and C3, both substituted) and para (to C5).

The chloro group at C4 directs ortho (to C3 and C5) and para (to C1, substituted).

The powerful activating and directing influence of the methoxy group strongly favors substitution at its available ortho (C5) and para (C3) positions. The hydroxyl group's influence is directed to positions already occupied. The halogens also direct to the C3 and C5 positions. Given the potent activating nature of the methoxy group, substitution is highly favored at the C3 and C5 positions. Steric hindrance at C5, which is flanked by the methoxy and chloro groups, suggests that the C3 position is the most probable site for electrophilic attack.

Table 1: Directing Effects of Substituents on the Phenolic Ring

Substituent Electronic Effect Rate Effect Directing Influence
-OH (Hydroxyl) Resonance Donating (+R) > Inductive Withdrawing (-I) Strongly Activating Ortho, Para
-OCH₃ (Methoxy) Resonance Donating (+R) > Inductive Withdrawing (-I) Strongly Activating Ortho, Para
-Br (Bromo) Inductive Withdrawing (-I) > Resonance Donating (+R) Deactivating Ortho, Para
-Cl (Chloro) Inductive Withdrawing (-I) > Resonance Donating (+R) Deactivating Ortho, Para

Nucleophilic Substitution Reactions at Halogenated Centers

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a substituent, typically a halogen, by a nucleophile. This reaction is generally challenging for electron-rich aryl halides like this compound because the electron-donating groups hinder the nucleophilic attack on the ring. libretexts.org

Classical SₙAr reactions proceed via a two-step mechanism involving the formation of a negatively charged Meisenheimer complex. libretexts.org This pathway requires the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the intermediate, a condition not met by this compound.

However, modern synthetic methods have been developed to facilitate SₙAr on electron-rich halophenols. One innovative strategy involves homolysis-enabled electronic activation. nih.govosti.gov In this approach, the phenolic O-H bond undergoes homolysis to generate a phenoxyl radical. This neutral oxygen radical (O•) acts as an exceptionally powerful electron-withdrawing group, significantly activating the aromatic ring towards nucleophilic attack. nih.govosti.gov This transient activation dramatically lowers the energy barrier for the substitution of a halogen atom by a nucleophile, such as a carboxylate, under mild conditions. nih.gov Another approach utilizes transition-metal catalysts, such as rhodium or ruthenium complexes, which act as arenophilic π-acids. These catalysts coordinate to the aromatic ring, increasing its electrophilicity and enabling SₙAr reactions that are otherwise difficult. acs.org

Methoxyphenol Ring Functionalization

For this compound, these methods would primarily target the most reactive and sterically accessible C-H bond, which is located at the C3 position. This allows for the precise introduction of new functional groups, diversifying the molecular structure without requiring multi-step protection and deprotection sequences that are common in traditional synthesis. nih.gov

The Versatility of this compound as a Synthetic Precursor in Complex Organic Chemistry

The halogen- and methoxy-substituted phenol (B47542), this compound, serves as a valuable starting material in multi-step organic synthesis. Its true potential as a precursor is unlocked through its conversion into the highly reactive intermediate, 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756). This transformation, typically involving demethylation followed by formylation, creates a versatile platform for constructing a wide array of complex organic molecules. The presence of ortho-hydroxy and aldehyde functionalities, along with halogen substituents on the aromatic ring, makes this intermediate particularly useful for developing Schiff base ligands, multi-functionalized aromatic systems, and advanced heterocyclic structures.

Role As a Synthetic Precursor in Complex Organic Synthesis

Utilization in Coordination Chemistry for Metal Complex Synthesis

Geometric and Electronic Properties of Derived Metal Complexes

Similarly, searches for metal complexes derived from This compound have not yielded any specific research findings. The scientific community has extensively studied metal complexes of various phenolic and Schiff base ligands due to their interesting coordination chemistry and potential applications. However, it appears that This compound has not been a focus of such investigations, or at least, the results have not been published in accessible literature.

It is important to note that a closely related compound, 3-bromo-5-chlorosalicylaldehyde , which shares a similar substitution pattern on the benzene (B151609) ring but features a formyl group (-CHO) instead of a methoxy (B1213986) group (-OCH3), is well-documented as a precursor for Schiff base ligands. These Schiff bases, such as those formed by reacting the aldehyde with various amines, are then used to create a wide array of metal complexes with diverse geometric and electronic properties. researchgate.netresearchgate.netnih.govnih.gov For instance, Schiff base ligands derived from this aldehyde have been used to synthesize ruthenium complexes and other transition metal complexes, which are studied for their potential catalytic and biological activities. researchgate.net However, this information falls outside the strict scope of this article's focus on This compound .

Due to the lack of specific research data for This compound in the requested areas, it is not possible to generate a detailed and authoritative article that adheres to the provided outline. The available information is limited to basic chemical identifiers, which are presented in the table below.

Advanced Material Science Applications of 2 Bromo 4 Chloro 6 Methoxyphenol Derivatives Non Clinical Focus

Supramolecular Chemistry and Self-Assembly of Derivatives

The unique substitution pattern of 2-bromo-4-chloro-6-methoxyphenol makes its derivatives ideal candidates for designing complex supramolecular architectures. The self-assembly of these molecules is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, which dictate the final crystal packing and material properties.

Detailed research into closely related Schiff base derivatives, such as those synthesized from 3-bromo-5-chlorosalicylaldehyde, provides significant insight into the self-assembly mechanisms. For instance, the reaction of 3-bromo-5-chlorosalicylaldehyde with various amines yields Schiff bases where the molecular conformation is stabilized by strong intramolecular O-H···N hydrogen bonds. nih.govresearchgate.net These directional interactions are fundamental in controlling the initial shape of the molecular unit.

Furthermore, the crystal structure of these derivatives reveals the crucial role of intermolecular forces in forming extended networks. Molecules are often linked into chains and more complex assemblies through C-H···O hydrogen bonds and, notably, halogen-halogen interactions such as Br···Cl and Cl···Cl contacts. researchgate.net The presence of both bromine and chlorine atoms on the aromatic ring offers specific sites for directional halogen bonding, a powerful tool in crystal engineering for guiding the assembly of molecules into predictable patterns.

The self-assembly process for these derivatives can be summarized as follows:

Primary Structure Control: Intramolecular hydrogen bonds between the phenolic hydroxyl and the imine nitrogen in Schiff base derivatives create a stable, planar starting unit. nih.gov

Secondary Assembly: These units then assemble into larger structures through weaker intermolecular hydrogen bonds (e.g., C-H···O) and halogen bonds (e.g., Br···Cl). researchgate.net

Extended Networks: The interplay of these interactions can lead to the formation of one-dimensional zigzag chains or more complex two- and three-dimensional networks. researchgate.net

This predictable, hierarchical assembly makes derivatives of this compound highly valuable for designing crystalline materials with tailored architectures and properties.

Potential in Organic Electronics and Photonics (e.g., NLO materials)

The field of organic electronics and photonics is constantly seeking new materials with high performance and tunable properties. Derivatives of this compound, particularly Schiff bases, are promising candidates for nonlinear optical (NLO) applications due to their specific electronic characteristics.

NLO materials can alter the properties of light, enabling applications such as frequency conversion and optical switching. The efficiency of organic NLO materials is often linked to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. Schiff base derivatives of halogenated phenols fit this model well, where the substituted phenol (B47542) ring acts as the donor and the imine group can be part of the acceptor system.

Studies on various Schiff base compounds have demonstrated significant third-order NLO properties. For example, the analysis of (E)-4-Chloro-2-((phenylimino)methyl)phenol (4C2PMP) revealed a high third-order susceptibility (χ³), a key measure of NLO activity. metall-mater-eng.com The introduction of halogen atoms like chlorine and bromine can further enhance these properties by modifying the electronic distribution within the molecule and influencing the crystal packing, which in turn affects the bulk material's response. The presence of electron-withdrawing chloro groups on an acceptor unit has been shown to decrease the energy gap, which is favorable for NLO properties. nih.gov

Table 1: Third-Order Nonlinear Optical Properties of a Related Schiff Base Compound
CompoundNonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/W)Third-Order Susceptibility (χ³) (esu)
4-Chloro -2-((Phenylimino)methyl)phenol (4C2PMP)3.84 x 10⁻⁸2.11 x 10⁻⁴4.07 x 10⁻⁶

Data sourced from research on a related Schiff base compound, demonstrating the potential of this class of materials. metall-mater-eng.com

The combination of a π-conjugated system, donor-acceptor character, and the influence of heavy halogen atoms makes derivatives of this compound attractive for further research in developing new materials for photonic devices and optical limiting applications.

Research into Thermochromic Properties of Derived Structures

Thermochromism, the property of a substance to change color in response to a change in temperature, is a key feature for applications in sensors, smart windows, and displays. Certain Schiff base derivatives of substituted phenols are known to exhibit this phenomenon, which is often linked to a temperature-induced change in molecular structure, such as tautomerism.

Research on Schiff bases derived from salicylaldehydes has shown that these compounds can exist in two tautomeric forms: a phenol-imine form and a keto-amine form. nih.gov The equilibrium between these two forms can be shifted by temperature, leading to a change in the electronic absorption spectrum and thus a visible color change. This phenomenon, known as thermochromic tautomerism, is the basis for their color-changing properties.

The key structural features required for this behavior are present in Schiff bases derived from this compound:

An acidic phenolic proton.

A basic imine nitrogen atom.

An intramolecular hydrogen bond connecting these two sites.

In such systems, heating can provide the energy needed to induce a proton transfer from the phenolic oxygen to the imine nitrogen, shifting the equilibrium from the yellow-colored phenol-imine tautomer to the red-colored keto-amine tautomer. This reversible transformation is the source of the thermochromic effect. The synthesis of two thermochromic Schiff bases derived from substituted salicylaldehydes has been successfully achieved through mechanochemical, solvent-free methods, highlighting an environmentally friendly approach to producing these smart materials. nih.gov

While direct studies on the thermochromic properties of this compound derivatives are not widely published, the established principles in closely related systems strongly suggest their potential for creating new thermochromic materials. The specific electronic and steric effects of the bromo, chloro, and methoxy (B1213986) substituents would likely influence the transition temperature and the colors of the tautomeric forms, offering a pathway to fine-tune the material's properties for specific technological applications.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-Bromo-4-chloro-6-methoxyphenol

Currently, there is a notable absence of peer-reviewed academic articles centered on this compound. The primary available information is limited to its basic chemical properties, as listed in chemical databases like PubChem. This includes its molecular formula (C₇H₆BrClO₂), molecular weight, and predicted properties such as XlogP. uni.lu No experimental data on its biological activity, detailed spectroscopic analysis, or specific synthetic methodologies have been published in academic journals.

Emerging Research Avenues in Synthetic Methodology and Derivatization

While a specific synthesis for this compound is not detailed in the academic literature, general methods for the halogenation of phenols are well-established. Future research could focus on optimizing a synthetic route to this compound, potentially starting from commercially available precursors like 4-chloro-2-methoxyphenol (B107037) or 2-bromo-4-chlorophenol (B154644).

Furthermore, the structure of this compound offers several sites for derivatization, which could lead to novel compounds with interesting properties. The phenolic hydroxyl group is a key site for reactions such as etherification or esterification. The aromatic ring itself could potentially undergo further substitution reactions, although the existing halogen substituents would influence the regioselectivity of such transformations. Studies on the synthesis of derivatives, such as Schiff bases, from related bromo- and chlorosalicylaldehydes, suggest that derivatization of the phenolic group is a promising area for exploration. researchgate.net

Prospects for Advanced Computational Studies and Materials Design

The field of computational chemistry offers a powerful toolkit for investigating the properties of molecules like this compound in the absence of experimental data. rsc.org Future computational studies could provide valuable insights into its electronic structure, molecular electrostatic potential, and frontier molecular orbitals. Such studies would help in predicting its reactivity, stability, and potential for intermolecular interactions.

Moreover, computational modeling could be employed to design novel materials based on this compound. For example, its halogenated phenolic structure could be a building block for polymers with specific thermal or flame-retardant properties. Theoretical calculations could predict the properties of such hypothetical materials, guiding future synthetic efforts.

Untapped Potential in Molecular Interaction Studies and Chemo-Biological Insights (In Vitro/Theoretical)

The biological activity of many halogenated phenols is well-documented, with applications ranging from antimicrobials to anticancer agents. nih.govnih.govmdpi.com The specific combination of bromo, chloro, and methoxy (B1213986) substituents on the phenol (B47542) ring of this compound makes it an intriguing candidate for biological screening.

In Vitro Screening: Future research should involve in vitro assays to explore its potential as an antibacterial, antifungal, or anticancer agent. The presence of halogens can enhance the lipophilicity and reactivity of the molecule, potentially leading to significant biological effects.

Theoretical Docking Studies: In conjunction with in vitro studies, molecular docking simulations could be performed to predict the binding affinity of this compound and its hypothetical derivatives with various biological targets, such as enzymes or protein receptors. This could help in identifying potential mechanisms of action and guide the design of more potent analogs.

While direct experimental data is lacking, the broader family of bromophenols has been shown to possess a range of biological activities, including antioxidant and anticancer properties. nih.gov This suggests that this compound warrants further investigation to uncover its potential chemo-biological profile.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-4-chloro-6-methoxyphenol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and methoxylation of phenol derivatives. For example:

  • Bromination/Chlorination: Electrophilic substitution on 4-chloro-6-methoxyphenol using Br₂ in a controlled acidic medium (e.g., H₂SO₄) at 0–5°C to prevent over-halogenation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
  • Yield Optimization: Lower temperatures reduce side products like di-brominated analogs. Monitor reaction progress via TLC or HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions via chemical shifts (e.g., methoxy group at δ ~3.8 ppm, aromatic protons δ 6.5–7.5 ppm) .
    • FT-IR: Identify O–H (3200–3600 cm⁻¹), C–Br (500–600 cm⁻¹), and C–Cl (550–750 cm⁻¹) stretches .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 265.91 (C₇H₅BrClO₂⁺) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity: Store in amber glass vials at –20°C to prevent photodegradation of bromo and chloro groups .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .
  • Long-Term Stability: Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors decomposition products like dehalogenated phenols .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection: Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) to model halogen and oxygen interactions .
  • Key Outputs:
    • HOMO-LUMO Gaps: Predict reactivity (e.g., electron-withdrawing effects of Cl/Br reduce HOMO energy by ~1.2 eV).
    • Electrostatic Potential Maps: Visualize nucleophilic/electrophilic sites for reaction planning .
  • Validation: Compare computed IR spectra with experimental data to refine functional parameters .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they resolved?

Methodological Answer:

  • Crystal Growth: Slow evaporation from acetone/hexane mixtures yields single crystals. Heavy atoms (Br/Cl) enhance X-ray diffraction contrast .
  • Software Tools: Use SHELXL for refinement, accounting for disorder in methoxy or halogen positions .
  • Discrepancies: Address thermal motion artifacts (e.g., anisotropic displacement parameters for Br/Cl) using ORTEP-3 for graphical refinement .

Q. How do substituent effects (Br, Cl, OCH₃) influence the compound’s biological activity compared to analogs?

Methodological Answer:

  • Comparative Assays: Test against analogs (e.g., 2-bromo-4-chloro-phenol, 4-bromo-6-methoxy-phenol) in microbial or enzymatic inhibition assays.
    • Example: Bromine enhances lipid membrane penetration, increasing antibacterial potency by ~30% versus chloro-only analogs .
  • QSAR Modeling: Correlate Hammett σ constants (Br: +0.23, Cl: +0.23, OCH₃: –0.27) with bioactivity trends .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., reaction kinetics)?

Methodological Answer:

  • Case Study: If DFT predicts a lower activation energy for bromination than observed experimentally:
    • Reevaluate Solvent Effects: Include implicit solvation models (e.g., SMD) in calculations .
    • Transition State Analysis: Use IRC (intrinsic reaction coordinate) to confirm computed pathways match experimental intermediates .
  • Statistical Validation: Apply error analysis (e.g., mean absolute deviation < 3 kcal/mol) to assess functional reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.